molecular formula C19H21NO4 B4984682 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate

2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate

Cat. No. B4984682
M. Wt: 327.4 g/mol
InChI Key: DWUFSWWFFWPOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate, also known as EPEA, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. EPEA has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate exerts its pharmacological effects by inhibiting the activity of COX-2, an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate has also been shown to reduce the expression of COX-2 and to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate has several advantages as a research tool, including its potency, selectivity, and low toxicity. 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate is a potent inhibitor of COX-2, with an IC50 value of 0.7 μM. 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate is also selective for COX-2, with a selectivity index of 28.5. 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate has low toxicity, with an LD50 value of 1.5 g/kg in rats. However, 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate has some limitations as a research tool, including its solubility and stability. 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate is poorly soluble in water and requires the use of organic solvents for its preparation. 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate is also unstable under acidic conditions and requires careful handling to avoid degradation.

Future Directions

There are several future directions for research on 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate. One direction is to investigate the potential therapeutic applications of 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate in various diseases, including cancer, inflammation, and pain. Another direction is to explore the structure-activity relationship of 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate and to design more potent and selective COX-2 inhibitors based on its structure. Furthermore, the development of new synthetic methods for the preparation of 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate and its analogs could lead to more efficient and cost-effective production of these compounds. Finally, the development of novel drug delivery systems for 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate could improve its solubility and stability and enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate involves the reaction of 2-ethoxyethylamine with 3-[(phenylacetyl)amino]benzoic acid in the presence of a suitable catalyst. The reaction proceeds via an amide bond formation mechanism, resulting in the formation of 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate as a white crystalline solid.

Scientific Research Applications

2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer, 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation and pain, 2-ethoxyethyl 3-[(phenylacetyl)amino]benzoate has been shown to reduce the production of prostaglandins, thereby reducing inflammation and pain.

properties

IUPAC Name

2-ethoxyethyl 3-[(2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-23-11-12-24-19(22)16-9-6-10-17(14-16)20-18(21)13-15-7-4-3-5-8-15/h3-10,14H,2,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUFSWWFFWPOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl 3-((phenylacetyl)amino)benzoate

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